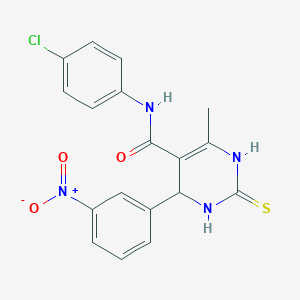

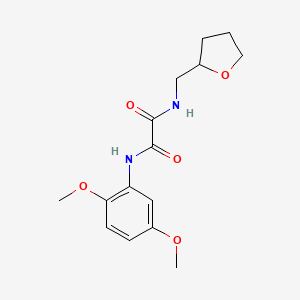

![molecular formula C17H19NO3S2 B5059505 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5059505.png)

2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves cyclization reactions and the incorporation of specific functional groups to achieve the desired molecular architecture. The synthetic approach can vary based on the substituents and the targeted chemical and physical properties of the final product. For instance, the synthesis of related thiazolidine derivatives has been reported through reactions involving condensation and cyclization steps, which could be analogous to methods used for synthesizing 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine (Muche, Simon; Müller, Matthias M.; Hołyńska, M., 2018).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by X-ray diffraction methods, providing insights into their crystalline forms and spatial arrangement. These analyses reveal the non-planarity of such molecules and the presence of intermolecular interactions that contribute to their stability. For example, studies have shown that thiazolidine derivatives crystallize in specific systems, exhibiting intermolecular hydrogen bonding and other interactions that influence their molecular conformation and stability (Yahiaoui, S., et al., 2019).

Chemical Reactions and Properties

Thiazolidine derivatives participate in a variety of chemical reactions, including photo-oxidation and cycloaddition reactions. These reactions can lead to the formation of novel compounds with unique structural features and potential biological activities. For instance, photo-oxidation of thiazolidine derivatives has been employed to achieve direct hydroxylation, resulting in compounds with specific stereochemical configurations (Takata, T., et al., 1985).

Physical Properties Analysis

The physical properties of thiazolidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure and intermolecular interactions within the crystal lattice. For example, the crystal structure determination provides information about the cell parameters, space group, and molecular conformation, which are essential for understanding the material's physical characteristics (Doreswamy, S., et al., 2009).

Chemical Properties Analysis

The chemical properties of thiazolidine derivatives, including reactivity, stability, and interaction with other molecules, are determined by their functional groups and molecular structure. These properties are critical for exploring their potential applications in various fields, such as medicinal chemistry and materials science. For instance, the presence of electron-donating and electron-withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets (Siddiqui, N., et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antifungal activity against aspergillus niger

Mode of Action

It has been suggested that it may damage the cell morphology and membrane integrity in a dose-dependent manner . This could potentially disrupt normal cell function, leading to cell death.

Biochemical Pathways

It has been suggested that it may affect energy metabolism . The compound could potentially interfere with the tricarboxylic acid cycle, a key metabolic pathway responsible for the production of ATP, the energy currency of the cell .

Result of Action

It has been suggested that the compound exhibits antifungal activity by inducing oxidative stress . This could lead to the production of reactive oxygen species, which can damage cellular components and lead to cell death.

properties

IUPAC Name |

2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c1-13-3-9-16(10-4-13)23(19,20)18-11-12-22-17(18)14-5-7-15(21-2)8-6-14/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQDBYMCNWRYGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5059430.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5059434.png)

![1-acetyl-17-(5-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5059442.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5059485.png)

![4-(5-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5059490.png)

![(2,3-difluorobenzyl){[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5059492.png)

![dimethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]terephthalate](/img/structure/B5059497.png)

![[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]formamide](/img/structure/B5059500.png)